(4-Bromobenzofuran-3-YL)methanol
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Overview
Description
(4-Bromobenzofuran-3-YL)methanol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobenzofuran-3-YL)methanol typically involves the bromination of benzofuran followed by the introduction of a methanol group. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzofuran is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (4-Bromobenzofuran-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or alkyl halides can be used under appropriate conditions.
Major Products Formed:
- Oxidation of the methanol group can yield 4-bromobenzofuran-3-carboxylic acid.
- Reduction of the bromine atom can yield benzofuran-3-ylmethanol.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
(4-Bromobenzofuran-3-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (4-Bromobenzofuran-3-YL)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and methanol group may play a role in its biological activity by interacting with enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Benzofuran: The parent compound without the bromine and methanol groups.
4-Bromobenzofuran: Similar structure but lacks the methanol group.
Benzofuran-3-YL)methanol: Similar structure but lacks the bromine atom.
Uniqueness: (4-Bromobenzofuran-3-YL)methanol is unique due to the presence of both the bromine atom and methanol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrO2 |
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Molecular Weight |
227.05 g/mol |
IUPAC Name |
(4-bromo-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,11H,4H2 |
InChI Key |
RDSKPYBGGHFERL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CO2)CO |
Origin of Product |
United States |
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